molecular formula C10H8BrNO B1527713 5-Bromo-3-methoxyquinoline CAS No. 776296-12-9

5-Bromo-3-methoxyquinoline

Cat. No.: B1527713
CAS No.: 776296-12-9
M. Wt: 238.08 g/mol
InChI Key: YNVIAXULFXXTLV-UHFFFAOYSA-N
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Description

5-Bromo-3-methoxyquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The compound has a molecular formula of C10H8BrNO and a molecular weight of 238.08 g/mol. It is characterized by a bromine atom at the 5th position and a methoxy group at the 3rd position on the quinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-methoxyquinoline typically involves the bromination of 3-methoxyquinoline. One common method is the electrophilic aromatic substitution reaction, where 3-methoxyquinoline is treated with bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 5th position.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-3-methoxyquinoline undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.

    Oxidation Reactions: The methoxy group can be oxidized to form quinoline derivatives with different functional groups.

    Reduction Reactions: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed:

  • Substitution reactions can yield various substituted quinolines.
  • Oxidation reactions can produce quinoline N-oxides or carboxylic acid derivatives.
  • Reduction reactions can lead to the formation of tetrahydroquinoline derivatives.

Scientific Research Applications

5-Bromo-3-methoxyquinoline has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex quinoline derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a building block for the development of pharmaceutical agents targeting various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Bromo-3-methoxyquinoline depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. For example, quinoline derivatives are known to inhibit enzymes like topoisomerases, which are involved in DNA replication and repair. The bromine and methoxy substituents can influence the compound’s binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

    3-Methoxyquinoline: Lacks the bromine substituent, which can affect its reactivity and biological activity.

    5-Bromoquinoline: Lacks the methoxy group, which can influence its solubility and interaction with biological targets.

    5-Chloro-3-methoxyquinoline: Similar structure but with a chlorine atom instead of bromine, which can alter its chemical properties and reactivity.

Uniqueness: 5-Bromo-3-methoxyquinoline is unique due to the presence of both bromine and methoxy substituents, which confer distinct chemical and biological properties. The combination of these groups can enhance the compound’s reactivity and potential as a versatile intermediate in synthetic chemistry and drug development.

Properties

IUPAC Name

5-bromo-3-methoxyquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO/c1-13-7-5-8-9(11)3-2-4-10(8)12-6-7/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNVIAXULFXXTLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=CC=C2Br)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70728966
Record name 5-Bromo-3-methoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70728966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

776296-12-9
Record name 5-Bromo-3-methoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70728966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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